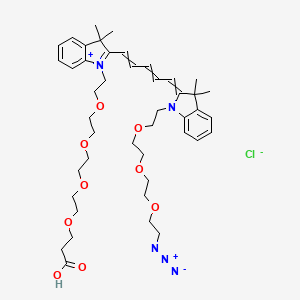

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H62ClN5O9 |

|---|---|

Molecular Weight |

840.4 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H |

InChI Key |

UKACGQMFZSBZHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(azide-PEG3)-N'-(PEG4-acid)-Cy5: A Versatile Tool for Bioconjugation and Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for N-(azide-PEG3)-N'-(PEG4-acid)-Cy5, a bifunctional linker molecule integral to advancements in chemical biology, proteomics, and drug discovery. This molecule incorporates a terminal azide (B81097) group for bioorthogonal "click" chemistry, a carboxylic acid for conjugation to amine-containing molecules, a polyethylene (B3416737) glycol (PEG) spacer for enhanced solubility and reduced steric hindrance, and a Cy5 fluorescent dye for detection and imaging.

Core Chemical Structure and Properties

This compound is a complex molecule designed for specific bioconjugation applications. Its structure consists of four key components:

-

Azide Group (-N3): This functional group is central to its utility in click chemistry, a set of bioorthogonal reactions that are highly specific and efficient. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with terminal alkynes, forming a stable triazole linkage.

-

PEG3 and PEG4 Spacers: The molecule contains two polyethylene glycol (PEG) chains of different lengths (3 and 4 ethylene (B1197577) glycol units, respectively). These hydrophilic spacers increase the overall water solubility of the molecule and provide flexibility, which can be crucial for overcoming steric hindrance when conjugating to large biomolecules.

-

Carboxylic Acid (-COOH): The terminal carboxylic acid group allows for the covalent attachment of the molecule to primary and secondary amines on proteins, peptides, or other biomolecules through the formation of an amide bond. This reaction is typically facilitated by carbodiimide (B86325) crosslinkers such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Cyanine 5 (Cy5) Fluorophore: Cy5 is a bright, far-red fluorescent dye that is widely used in various fluorescence-based applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. Its long emission wavelength minimizes autofluorescence from biological samples.

The precise arrangement of these components allows for a two-step conjugation strategy. First, the carboxylic acid can be reacted with an amine-containing molecule. Subsequently, the azide group can be used to "click" the entire conjugate to an alkyne-modified target.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers.

| Property | Value | Reference |

| Molecular Formula | C44H62ClN5O9 | [1][2] |

| Molecular Weight | 840.44 g/mol | [1][3] |

| CAS Number | 2107273-42-5 | [1][4] |

| Excitation Maximum (λex) | ~649 nm | [5] |

| Emission Maximum (λem) | ~667 nm | [5] |

| Solubility | Soluble in DMSO | [1] |

| Purity | Typically >95% | [4] |

| Storage Conditions | -20°C, protected from light | [3] |

Applications in Research and Drug Development

The unique bifunctional and fluorescent nature of this compound makes it a valuable tool in several research areas:

-

PROTAC (Proteolysis Targeting Chimera) Development: This molecule is frequently used as a linker in the synthesis of PROTACs.[4][6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide and acid functionalities allow for the modular construction of PROTACs, linking a target-binding ligand to an E3 ligase-binding ligand. The Cy5 dye can be used to visualize the cellular uptake and localization of the PROTAC.

-

Chemical Proteomics: In chemical proteomics, this reagent can be used to label and identify protein targets of small molecules.[7] A small molecule of interest can be modified with an alkyne group. This alkyne-tagged molecule can then be introduced to a cellular lysate or even live cells. After target binding, the azide-PEG-Cy5 linker is "clicked" onto the alkyne-tagged small molecule, allowing for fluorescent detection and subsequent identification of the target protein via techniques like in-gel fluorescence scanning or mass spectrometry.

-

Biomolecule Labeling and Imaging: The molecule can be used to fluorescently label a wide range of biomolecules, including proteins, antibodies, and peptides, through the reaction of its carboxylic acid with amine groups. The resulting fluorescently labeled biomolecules can be used in a variety of applications, such as immunofluorescence, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Amide Coupling to a Protein

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on a protein using EDC chemistry.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dissolve Reagents: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

-

Activate Carboxylic Acid: In a microcentrifuge tube, mix a 10-20 fold molar excess of this compound with EDC and NHS in the Activation Buffer. The final concentration of EDC and NHS should be around 5-10 mM. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group by forming an NHS ester.

-

Protein Conjugation: Add the activated linker solution to the protein solution. The molar ratio of the linker to the protein should be optimized but can start at 10:1 to 20:1. The reaction pH should be around 7.2-8.0. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench the reaction by reacting with any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The protein-conjugate will elute in the void volume.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the Cy5 dye (at ~649 nm).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-functionalized conjugate to an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (e.g., the protein conjugate from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Prepare Reagents: Prepare stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, prepared fresh), and the copper ligand (e.g., 50 mM THPTA in water or 10 mM TBTA in DMSO).

-

Set up the Reaction: In a microcentrifuge tube, combine the azide-functionalized molecule and a slight molar excess (e.g., 1.5-2 fold) of the alkyne-containing molecule in the Reaction Buffer.

-

Prepare the Catalyst: In a separate tube, pre-mix the CuSO4 and the copper ligand. A typical ratio is 1:5 (CuSO4:ligand).

-

Initiate the Reaction: Add the copper catalyst mixture to the reaction tube containing the azide and alkyne. The final concentration of copper is typically in the range of 0.1-1 mM.

-

Add Reducing Agent: Add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM. This reduces Cu(II) to the active Cu(I) catalytic species.

-

Incubate: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as fluorescence or chromatography.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the catalyst and excess reagents.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships involving this compound.

Caption: Workflow for the synthesis and cellular action of a fluorescent PROTAC using this compound.

Caption: Experimental workflow for target identification in chemical proteomics using an alkyne-modified probe and this compound.

Caption: Logical diagram illustrating the dual reactivity of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound|Cas# 2107273-42-5 [glpbio.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound-西安齐岳生物 [0qy.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Drug "Clicking" on Cell-Penetrating Fluorescent Nanoparticles for In Cellulo Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Azide-PEG-Acid Cy5: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of the heterobifunctional fluorescent molecule, Azide-PEG-Acid Cy5. Specifically, this guide focuses on the representative molecule N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 , a versatile tool in bioconjugation, drug delivery, and molecular imaging.

Core Physicochemical Properties

The unique structure of Azide-PEG-Acid Cy5, incorporating a fluorescent Cy5 dye, a polyethylene (B3416737) glycol (PEG) linker, an azide (B81097) group for "click" chemistry, and a carboxylic acid group for amide bond formation, endows it with a distinct set of properties. The PEG linker enhances aqueous solubility and biocompatibility, while the terminal functional groups allow for orthogonal conjugation to various biomolecules.[1]

A summary of the key physicochemical properties for a representative molecule, this compound, is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C44H62ClN5O9 | [2] |

| Molecular Weight | 840.5 g/mol | [3] |

| Excitation Maximum (λex) | 649 nm | [1] |

| Emission Maximum (λem) | 667 nm | [1] |

| Molar Extinction Coefficient (ε) | ~170,000 - 232,000 M⁻¹cm⁻¹ | [1][4] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

| Purity | ≥96% | [3] |

Experimental Protocols

The dual functionality of Azide-PEG-Acid Cy5 allows for two distinct and orthogonal conjugation strategies: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and carbodiimide-mediated amide bond formation.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide moiety of Azide-PEG-Acid Cy5 to an alkyne-containing molecule.

Materials:

-

Azide-PEG-Acid Cy5

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

DMSO or DMF for stock solutions

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve Azide-PEG-Acid Cy5 in DMSO or DMF to a stock concentration of 10 mM.

-

Dissolve the alkyne-containing molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.

-

Add the Azide-PEG-Acid Cy5 stock solution to a final concentration of 1.2 to 2 equivalents relative to the alkyne.

-

Add THPTA to a final concentration of 5 mM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or fluorescence).

-

-

Purification:

-

Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.

-

Protocol 2: EDC/NHS-Mediated Amide Bond Formation

This protocol outlines the conjugation of the carboxylic acid group of Azide-PEG-Acid Cy5 to a primary amine-containing molecule.

Materials:

-

Azide-PEG-Acid Cy5

-

Amine-containing molecule of interest (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

-

DMSO or DMF for stock solutions

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve Azide-PEG-Acid Cy5 in DMSO or DMF to a stock concentration of 10 mM.

-

Dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use to concentrations of 100 mM each.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, dissolve Azide-PEG-Acid Cy5 in the Activation Buffer to the desired concentration.

-

Add EDC and NHS (or Sulfo-NHS) to a final concentration of 5-10 mM each.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Conjugation to Amine:

-

Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated Azide-PEG-Acid Cy5 solution. The molar ratio of the activated linker to the amine-containing molecule should be optimized, but a starting point of 10:1 is common.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubating for 15 minutes.

-

Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.

-

Applications and Workflows

The heterobifunctional nature of Azide-PEG-Acid Cy5 makes it a valuable reagent in various advanced applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and for orthogonal dual-labeling of biomolecules.[5]

PROTAC Synthesis Workflow

PROTACs are molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[6] Azide-PEG-Acid Cy5 can serve as a fluorescent linker to connect the target-binding ligand and the E3 ligase-binding ligand.

Orthogonal Dual-Labeling Workflow

The azide and carboxylic acid functionalities of Azide-PEG-Acid Cy5 can be used to orthogonally label two different biomolecules or two different sites on the same biomolecule. This is particularly useful for creating complex bioconjugates for applications such as FRET-based assays or targeted drug delivery systems.

References

- 1. This compound-西安齐岳生物 [0qy.com]

- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 3. This compound | CAS: 2107273-42-5 | AxisPharm [axispharm.com]

- 4. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. precisepeg.com [precisepeg.com]

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 excitation and emission spectra

This technical guide provides a comprehensive overview of the spectral properties, chemical characteristics, and experimental applications of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5, a bifunctional fluorescent probe. This document is intended for researchers, scientists, and drug development professionals utilizing advanced bioconjugation and fluorescence detection techniques.

Core Concepts: A Bifunctional Fluorophore

This compound is a specialized derivative of the cyanine (B1664457) dye, Cy5. It is engineered with two distinct reactive functionalities at the termini of polyethylene (B3416737) glycol (PEG) linkers: an azide (B81097) group (-N3) and a carboxylic acid group (-COOH). This dual functionality allows for a variety of bioconjugation strategies. The azide group enables "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly specific covalent attachment to alkyne-modified molecules.[1][2][3][4] The carboxylic acid can be activated to form a stable amide bond with primary amine groups on biomolecules.[5] The hydrophilic PEG spacers enhance the solubility of the molecule in aqueous environments.[5][6]

The core of the molecule is the Cy5 fluorophore, a bright and photostable dye that fluoresces in the far-red region of the spectrum.[7] This is particularly advantageous for biological applications as it minimizes autofluorescence from native cellular components, leading to an improved signal-to-noise ratio.[7]

Spectral Properties

The defining characteristics of any fluorophore are its excitation and emission spectra. The PEG linkers and terminal reactive groups on this compound do not significantly alter the spectral properties of the parent Cy5 dye.

| Property | Wavelength (nm) | Notes |

| Excitation Maximum | ~649 - 651 nm | The peak wavelength of light absorbed by the molecule to reach an excited state.[5][6][8][9][10] |

| Emission Maximum | ~667 - 670 nm | The peak wavelength of light emitted as the molecule returns to its ground state.[5][6][7][8][10][11][12] |

| Recommended Laser Lines | 633 nm or 647 nm | Commonly available laser lines that provide efficient excitation.[7] |

Chemical Data

| Property | Value |

| Chemical Formula | C44H62ClN5O9[5] |

| Molecular Weight | ~896.57 g/mol (as chloride salt)[13] |

| Solubility | Soluble in water, DMSO, and DMF.[6] |

Experimental Protocols

Detailed methodologies for utilizing both the azide and carboxylic acid functionalities are presented below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Amide Bond Conjugation via Carboxylic Acid Activation

This protocol details the conjugation of the terminal carboxylic acid of this compound to a primary amine-containing biomolecule (e.g., protein, antibody).

Materials:

-

This compound

-

Amine-containing biomolecule

-

Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Amine-free buffer (e.g., PBS, MES, HEPES at a pH of 7.2-7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Biomolecule Preparation:

-

Dye Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

-

Activation and Conjugation:

-

Activate the carboxylic acid group of the dye by reacting it with EDC and NHS. The molar ratio of dye:EDC:NHS should be optimized, but a common starting point is 1:2:5.

-

Incubate the activation mixture for 15-30 minutes at room temperature.

-

Add the activated dye solution to the biomolecule solution. The molar ratio of dye to biomolecule will depend on the desired degree of labeling and should be empirically determined.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[14]

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer to consume any unreacted NHS esters.

-

-

Purification:

-

Remove unconjugated dye and byproducts by purifying the reaction mixture using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin concentrators.[14]

-

-

Storage:

-

Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[14]

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the conjugation of the azide group of this compound to an alkyne-modified biomolecule.

Materials:

-

This compound

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Solvent (e.g., DMSO or DMF)

-

Purification system

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate aqueous buffer.

-

Prepare stock solutions of CuSO4, sodium ascorbate (B8700270), and TBTA in water or a suitable solvent.

-

-

Click Reaction:

-

In a reaction vessel, combine the alkyne-modified biomolecule and the this compound.

-

Add the copper ligand (TBTA) to the mixture.

-

Initiate the reaction by adding sodium ascorbate followed by CuSO4. The final concentrations should be optimized, but typical ranges are 1-5 mM for the reactants, 100-500 µM for CuSO4, 1-5 mM for sodium ascorbate, and a 1:5 molar ratio of copper to ligand.[16]

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as fluorescence spectroscopy or chromatography.

-

-

Purification:

-

Purify the conjugate to remove the copper catalyst, excess reagents, and unreacted dye. This can be achieved through methods like size-exclusion chromatography, affinity chromatography, or dialysis.

-

-

Storage:

-

Store the purified, fluorescently labeled biomolecule under appropriate conditions, protected from light.

-

Visualizations

The following diagrams illustrate the experimental workflows for the conjugation of this compound.

Caption: Amide bond conjugation workflow for this compound.

Caption: CuAAC "Click Chemistry" conjugation workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. interchim.fr [interchim.fr]

- 3. interchim.fr [interchim.fr]

- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 6. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 7. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 8. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. assaygenie.com [assaygenie.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 Datasheet DC Chemicals [dcchemicals.com]

- 14. jenabioscience.com [jenabioscience.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, solubility, and stability of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5, a heterobifunctional, fluorescent linker molecule. It is designed to equip researchers with the necessary information for its effective use in bioconjugation, drug delivery, and molecular imaging applications.

Introduction to this compound

This compound is a specialized chemical tool widely used in biomedical research and drug development.[1] It integrates three key functional components into a single molecular entity:

-

A Cy5 Fluorophore: A cyanine (B1664457) dye that fluoresces in the far-red region of the spectrum (excitation maximum ~649 nm, emission maximum ~667 nm).[2][3] This property is ideal for biological imaging due to lower background autofluorescence from cells and tissues in this spectral range.[4]

-

A PEGylated Spacer: The molecule incorporates two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG3 and PEG4). These flexible, hydrophilic spacers enhance the molecule's solubility in aqueous solutions, reduce steric hindrance during conjugation, and can improve the pharmacokinetic properties of the resulting bioconjugate.[2][5][6][7]

-

Dual Functional Groups: It possesses two distinct reactive handles for covalent modification:

-

An azide (B81097) group (N₃) for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8] These reactions are highly specific and efficient for linking to alkyne- or strained cyclooctyne-modified molecules.[9][10]

-

A terminal carboxylic acid group (-COOH) that can be activated to form a stable amide bond with primary amine groups (e.g., lysine (B10760008) residues on proteins).[2][11]

-

This trifecta of features makes it a versatile linker for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and Proteolysis Targeting Chimeras (PROTACs).[8][12][13]

Solubility

The inclusion of hydrophilic PEG chains significantly enhances the aqueous solubility of the otherwise hydrophobic Cy5 dye.[3][5][14][15][16] While qualitatively soluble in water and other common laboratory solvents, quantitative solubility is a critical parameter that must be determined empirically for specific applications and buffer systems.[3][17]

Quantitative Solubility Data

The following table provides an example of how to present experimentally determined solubility data. Actual values should be determined using the protocols outlined below.

| Solvent/Buffer System | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (mM) |

| Deionized Water | 25 | Thermodynamic | User Determined | User Determined |

| PBS (pH 7.4) | 25 | Thermodynamic | User Determined | User Determined |

| MES (pH 6.0) | 25 | Thermodynamic | User Determined | User Determined |

| DMSO | 25 | Thermodynamic | User Determined | User Determined |

| DMF | 25 | Thermodynamic | User Determined | User Determined |

| PBS (pH 7.4) w/ 5% DMSO | 25 | Kinetic | User Determined | User Determined |

Experimental Protocol: Determining Aqueous Solubility

Two common methods for determining solubility are the thermodynamic (shake-flask) method, considered the "gold standard," and the kinetic method, which is faster and suited for higher throughput.[18][19][20]

Protocol 2.2.1: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

-

Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[6]

-

Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed (e.g., >14,000 x g for 10 minutes) or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).

-

Quantification: Carefully take an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using UV-Vis spectrophotometry by measuring the absorbance at the Cy5 maximum (~649 nm) and calculating the concentration using a standard curve. Alternatively, HPLC-UV can be used for more precise quantification.[19]

-

Calculation: Express the solubility in mg/mL or convert to molarity using the molecular weight (840.44 g/mol ).

Protocol 2.2.2: Kinetic Solubility (DMSO Co-solvent Method)

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, add a fixed volume of the desired aqueous buffer (e.g., 190 µL of PBS, pH 7.4).

-

Addition: Add a small volume of the DMSO stock solution (e.g., 10 µL) to the buffer to achieve the highest desired concentration and mix.[6] This creates a solution with a small percentage of co-solvent (e.g., 5% DMSO).

-

Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) at room temperature. Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring light scattering at a wavelength where the compound does not absorb (e.g., >700 nm).[18] The concentration at which precipitation is first observed is the kinetic solubility.

Stability

The stability of this compound is influenced by several factors, including light exposure (photostability), pH, temperature, and exposure to oxidizing agents like atmospheric ozone.[21]

-

Photostability: Cyanine dyes like Cy5 are susceptible to photobleaching, an irreversible photo-oxidative process that destroys the fluorophore's chromophore, leading to a loss of signal upon prolonged or high-intensity light exposure.

-

pH Stability: The Cy5 core structure can be sensitive to very basic conditions (pH > 8), which may lead to degradation.[22] The stability of the functional groups (azide and carboxylic acid) is generally high under typical bioconjugation conditions.

-

Thermal Stability: As with most complex organic molecules, prolonged exposure to high temperatures can lead to thermal degradation.

-

Storage: For long-term stability, the solid compound should be stored at -20°C, protected from light and moisture.[23] Stock solutions prepared in anhydrous solvents like DMSO or DMF should be stored in aliquots at -20°C and are generally usable for up to one month.[2][24] Before use, vials should be allowed to equilibrate to room temperature before opening to prevent condensation.[2][24]

Quantitative Stability Data

The following table illustrates how stability data can be presented. It is crucial to determine these values experimentally for the specific conditions of your application.

| Condition | Incubation Time | Parameter Measured | Result (% Remaining) |

| PBS (pH 5.0), 4°C, Dark | 7 days | HPLC Peak Area | User Determined |

| PBS (pH 7.4), 4°C, Dark | 7 days | HPLC Peak Area | User Determined |

| PBS (pH 8.5), 4°C, Dark | 7 days | HPLC Peak Area | User Determined |

| PBS (pH 7.4), 25°C, Dark | 7 days | HPLC Peak Area | User Determined |

| PBS (pH 7.4), 25°C, Ambient Light | 24 hours | HPLC Peak Area | User Determined |

| PBS (pH 7.4), in Fluorometer | 60 min continuous excitation | Fluorescence Intensity | User Determined |

Experimental Protocol: Assessing Stability by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred way to quantify the degradation of the molecule over time.[25] This method separates the intact parent molecule from any degradation products.

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various buffers (e.g., pH 5.0, 7.4, 8.5) or under specific light/temperature conditions.

-

Incubation: Store the prepared samples under the desired test conditions (e.g., 4°C in the dark, 25°C with ambient light exposure, etc.).

-

Time Points: At designated time points (e.g., 0, 24, 48, 96 hours, 1 week), withdraw an aliquot from each sample.

-

HPLC Analysis:

-

System: Use a reverse-phase HPLC system with a C18 column.

-

Detection: Use a UV-Vis or photodiode array (PDA) detector set to the absorbance maximum of Cy5 (~649 nm).[26]

-

Mobile Phase: A typical mobile phase would be a gradient of (A) water with 0.1% trifluoroacetic acid (TFA) and (B) acetonitrile (B52724) with 0.1% TFA.

-

Gradient: Run a linear gradient, for example, from 5% B to 95% B over 20-30 minutes, to ensure separation of the parent compound from potential degradation products.

-

-

Data Analysis: At each time point, integrate the peak area of the intact this compound. Calculate the percentage remaining by comparing the peak area at that time point to the peak area at time zero.

Bioconjugation and Experimental Protocols

The dual functionality of this linker allows for two distinct and highly controlled conjugation strategies.

Protocol: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group to a primary amine on a target molecule (e.g., a protein). The reaction proceeds in two steps: activation of the carboxylic acid with EDC and NHS, followed by reaction with the amine.[27][28]

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS (or Sulfo-NHS for aqueous reactions) to room temperature before opening.[9][27]

-

Prepare a solution of the linker in an appropriate solvent (e.g., anhydrous DMF or DMSO).

-

Prepare your amine-containing molecule (e.g., protein) in an amine-free buffer, such as MES buffer at pH 5.0-6.0 for the activation step or PBS at pH 7.2-8.0 for the conjugation step.[9][14]

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine the this compound with EDC (e.g., 4-10 molar excess over the linker) and NHS (e.g., 10-25 molar excess over the linker) in MES buffer (pH 5.0-6.0).

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[28]

-

-

Conjugation to Amine:

-

Immediately add the activated linker solution to the solution of your amine-containing molecule. For optimal reaction, the pH should be adjusted to 7.2-8.0.[9][14] The molar ratio of linker to protein should be optimized but often ranges from 5:1 to 20:1.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[9] Incubate for 15-30 minutes.

-

-

Purification:

-

Remove unreacted dye and byproducts from the labeled conjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

-

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group to an alkyne-modified molecule.

-

Reagent Preparation:

-

Dissolve the alkyne-modified molecule and this compound (typically at a 1:1.2 to 1:3 molar ratio) in an appropriate solvent system (e.g., a mixture of water/t-BuOH or DMF).[5]

-

Prepare fresh stock solutions:

-

Copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 20 mM).[3]

-

A copper-stabilizing ligand such as THPTA in water (e.g., 100 mM).[3]

-

A reducing agent, sodium ascorbate (B8700270), in water (e.g., 300 mM). Prepare this solution immediately before use.[3]

-

-

-

Reaction Assembly:

-

Initiation:

-

Incubation:

-

Allow the reaction to proceed at room temperature for 30-60 minutes.[3] The reaction should be protected from light to prevent photobleaching of the Cy5 dye.

-

-

Purification:

-

Purify the final conjugate to remove the copper catalyst, excess reagents, and unreacted starting materials. This can be accomplished by size-exclusion chromatography, dialysis against a buffer containing EDTA (to chelate copper), or HPLC.

-

Mandatory Visualizations

The following diagrams illustrate common experimental workflows and logical relationships involving this compound.

Caption: EDC/NHS conjugation workflow.

Caption: CuAAC "Click Chemistry" workflow.

Caption: PROTAC synthesis pathways.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cy5-PEG-SH, Cy5-PEG-Thiol - Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 13. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 14. broadpharm.com [broadpharm.com]

- 15. interchim.fr [interchim.fr]

- 16. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DSPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]

- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 19. Aqueous Solubility Assay - Enamine [enamine.net]

- 20. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Cy5 PEG acid, Cy5-PEG-COOH [nanocs.net]

- 24. static.igem.wiki [static.igem.wiki]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. par.nsf.gov [par.nsf.gov]

- 27. info.gbiosciences.com [info.gbiosciences.com]

- 28. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 29. jenabioscience.com [jenabioscience.com]

A Technical Guide to the Bifunctional Fluorescent Linker N-(azide-PEG3)-N'-(PEG4-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bifunctional fluorescent linker N-(azide-PEG3)-N'-(PEG4-acid)-Cy5. This heterobifunctional reagent is a powerful tool for advanced bioconjugation, enabling the connection of two different molecules with precise spatial separation and facilitating fluorescent detection. Its unique architecture, featuring a terminal azide (B81097) group for "click chemistry," a carboxylic acid for amine coupling, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a vibrant Cy5 fluorophore, makes it an invaluable asset in drug development, diagnostics, and cellular imaging.

Core Properties and Specifications

The this compound linker is engineered for versatility and performance in complex biological systems. The key components of its structure each contribute to its utility:

-

Cy5 Fluorophore : A bright, far-red fluorescent dye that is well-suited for biological applications due to its high extinction coefficient and emission in a spectral region with minimal autofluorescence.

-

PEG Spacer (PEG3 and PEG4) : The polyethylene glycol chains enhance the hydrophilicity of the linker and the resulting conjugate. This improves solubility in aqueous buffers, reduces non-specific binding, and can increase the in vivo circulation half-life of labeled biomolecules.

-

Azide Group (-N3) : This functional group is a key component for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and efficient, allowing for the precise attachment of the linker to alkyne-modified molecules.

-

Carboxylic Acid Group (-COOH) : This terminal group can be activated to react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its constituent parts.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₆₂ClN₅O₉ | --INVALID-LINK-- |

| Molecular Weight | 840.44 g/mol | --INVALID-LINK-- |

| CAS Number | 2107273-42-5 | --INVALID-LINK-- |

| Excitation Maximum (λex) | ~649 nm | --INVALID-LINK-- |

| Emission Maximum (λem) | ~667 nm | --INVALID-LINK-- |

| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | --INVALID-LINK-- |

| Quantum Yield (Cy5) | ~0.20 - 0.30 in aqueous solution | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Soluble in DMSO and DMF | --INVALID-LINK-- |

Applications in Research and Drug Development

The bifunctional nature of this linker opens up a wide array of applications, particularly in the development of complex bioconjugates.

-

Antibody-Drug Conjugates (ADCs) : The linker can be used to attach a cytotoxic drug to an antibody. For instance, the carboxylic acid can be conjugated to the antibody, and the azide can be used to click-conjugate an alkyne-modified drug. The PEG spacer can improve the ADC's solubility and pharmacokinetic profile.

-

PROTACs (Proteolysis Targeting Chimeras) : This linker is suitable for synthesizing PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[1][2] One end of the linker can be attached to a target protein ligand and the other to an E3 ligase ligand.

-

Targeted Imaging and Diagnostics : The fluorescent Cy5 dye allows for the tracking and visualization of the conjugated molecules. This is valuable for in vitro and in vivo imaging studies to understand the biodistribution and cellular uptake of targeted therapies.

-

Dual-Labeling Studies : The two reactive ends allow for the sequential or orthogonal labeling of different molecules, enabling the study of complex biological interactions.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the this compound linker.

Protocol 1: Two-Step Protein Labeling for Cellular Imaging

This protocol describes the labeling of a protein with a small molecule via the bifunctional linker, where the protein is first modified with the linker through its carboxylic acid, and then a small molecule is attached via click chemistry.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Alkyne-modified small molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

-

DMSO (anhydrous)

-

Desalting columns

Procedure:

-

Protein Preparation : Dissolve the protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

-

Linker Activation : Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to a concentration of 10 mM.

-

Amine Coupling :

-

Add a 10-20 fold molar excess of the activated linker solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes.

-

Purify the azide-modified protein using a desalting column to remove excess linker and quenching buffer.

-

-

Click Chemistry :

-

Prepare a stock solution of the alkyne-modified small molecule in DMSO.

-

In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-modified small molecule (2-5 fold molar excess), and THPTA (final concentration 1 mM).

-

In a separate tube, premix CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

-

Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Final Purification : Purify the final conjugate using a desalting column or dialysis to remove reactants.

-

Characterization : Confirm the conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging and UV-Vis spectroscopy.

Protocol 2: PROTAC Synthesis

This protocol outlines a general workflow for synthesizing a PROTAC using the bifunctional linker.

Materials:

-

This compound

-

Target protein ligand with a primary amine handle

-

E3 ligase ligand with an alkyne handle

-

EDC and Sulfo-NHS

-

Copper(II) sulfate (CuSO₄) and Sodium Ascorbate

-

Organic solvents (DMSO, DMF)

-

HPLC for purification

Procedure:

-

Amine Coupling to Target Ligand :

-

Activate the carboxylic acid of the linker with EDC and Sulfo-NHS in DMSO.

-

React the activated linker with the amine-containing target protein ligand.

-

Monitor the reaction by LC-MS and purify the product by HPLC.

-

-

Click Chemistry with E3 Ligase Ligand :

-

Dissolve the azide-linker-target ligand conjugate and the alkyne-E3 ligase ligand in a suitable solvent.

-

Perform a copper-catalyzed click reaction as described in Protocol 1.

-

Monitor the reaction by LC-MS and purify the final PROTAC molecule by HPLC.

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving the this compound linker.

Conclusion

The this compound bifunctional fluorescent linker is a sophisticated and highly versatile tool for researchers in the life sciences. Its combination of orthogonal reactive groups, a hydrophilic spacer, and a bright fluorophore enables the construction of complex, traceable biomolecular conjugates. This guide provides the foundational knowledge and experimental frameworks to effectively utilize this powerful reagent in a variety of applications, from fundamental biological research to the development of next-generation therapeutics and diagnostics.

References

An In-depth Technical Guide to N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker N-(azide-PEG3)-N'-(PEG4-acid)-Cy5, its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and relevant experimental protocols.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[1] The linker is a critical element that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC by dictating the spatial arrangement of the POI and the E3 ligase within the ternary complex.[1][] Polyethylene glycol (PEG) chains are frequently used as linkers to enhance solubility and provide flexibility.[2][]

Properties of this compound

This compound is a PEG-based bifunctional linker designed for PROTAC synthesis.[4][5] It incorporates two different reactive functionalities, allowing for the sequential or convergent conjugation of a POI ligand and an E3 ligase ligand. The presence of a Cy5 fluorophore enables the resulting PROTAC to be tracked and quantified in various assays.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C44H62ClN5O9 | [6][7][8] |

| Molecular Weight | 840.44 g/mol | [6][9] |

| CAS Number | 2107273-42-5 | [6][7] |

| Appearance | Solid | [10] |

| Solubility | Soluble in DMSO | [6] |

Functional Moieties

-

Azide (-N3) Group: Enables covalent linkage to an alkyne-functionalized molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to a strained-alkyne (e.g., DBCO, BCN) functionalized molecule via strain-promoted alkyne-azide cycloaddition (SPAAC), both of which are forms of "click chemistry".[4][11][12]

-

Carboxylic Acid (-COOH) Group: Allows for the formation of a stable amide bond with a primary or secondary amine-functionalized molecule, typically through the use of peptide coupling reagents.[8][13]

-

Cy5 Fluorophore: A far-red fluorescent dye that allows for the detection and quantification of the PROTAC.[14][15]

Spectroscopic Properties of Cy5

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~649 nm | [16][17][18] |

| Emission Maximum (λem) | ~667 nm | [16][18][19] |

| Extinction Coefficient | 250,000 cm-1 M-1 | [16] |

| Quantum Yield | 0.27 | [16] |

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this linker typically involves a two-step sequential conjugation strategy. The order of conjugation can be adapted based on the stability and functional groups of the POI and E3 ligase ligands.

Caption: PROTAC Synthesis Workflow.

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and reaction scales.

Protocol 1: Amide Coupling of E3 Ligase Ligand to the Linker

This protocol describes the conjugation of an amine-containing E3 ligase ligand to the carboxylic acid moiety of the linker.

Reagents and Materials:

-

This compound (1.0 eq)

-

Amine-functionalized E3 Ligase Ligand (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under an inert atmosphere, dissolve this compound in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[20]

-

Add the amine-functionalized E3 Ligase Ligand to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the azide-functionalized intermediate.

Protocol 2: Click Chemistry (CuAAC) for Final PROTAC Synthesis

This protocol describes the copper-catalyzed cycloaddition of the azide-functionalized intermediate with an alkyne-containing POI ligand.[20]

Reagents and Materials:

-

Azide-functionalized intermediate from Protocol 1 (1.0 eq)

-

Alkyne-functionalized POI Ligand (1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.3 eq)

-

Solvent (e.g., DMF/water or DMSO/water mixture)

Procedure:

-

Dissolve the azide-functionalized intermediate and the alkyne-functionalized POI Ligand in a suitable solvent mixture.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO4·5H2O.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC to yield the final Cy5-labeled PROTAC.

Characterization and Analysis of the Final PROTAC

The synthesized PROTAC should be thoroughly characterized to confirm its identity, purity, and functionality.

| Analysis Technique | Purpose | Expected Outcome |

| LC-MS | Confirm molecular weight and assess purity | A major peak corresponding to the calculated mass of the final PROTAC. Purity >95% is desirable. |

| NMR (1H, 13C) | Confirm chemical structure | Peaks corresponding to the protons and carbons of the POI ligand, E3 ligase ligand, and linker. |

| Fluorescence Spectroscopy | Verify the functionality of the Cy5 dye | Excitation and emission spectra consistent with Cy5 (~649 nm and ~667 nm, respectively). |

| Western Blot | Assess protein degradation in cells | Dose-dependent reduction in the level of the target protein upon treatment with the PROTAC. |

| Flow Cytometry / Fluorescence Microscopy | Visualize PROTAC uptake and localization | Cellular fluorescence indicating the presence and potential localization of the Cy5-labeled PROTAC. |

PROTAC Mechanism of Action

The synthesized PROTAC mediates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.

Caption: PROTAC Mechanism of Action.

Conclusion

This compound is a versatile tool for the synthesis of fluorescently labeled PROTACs. Its bifunctional nature allows for flexible and efficient conjugation strategies, while the incorporated Cy5 dye provides a convenient method for tracking and quantifying the final compound in biological systems. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic development.

References

- 1. chempep.com [chempep.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. This compound | CAS: 2107273-42-5 | AxisPharm [axispharm.com]

- 8. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 9. This compound|Cas# 2107273-42-5 [glpbio.cn]

- 10. N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 | PEG analogue | CAS# N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 | InvivoChem [invivochem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 13. This compound|COA [dcchemicals.com]

- 14. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 15. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 16. FluoroFinder [app.fluorofinder.com]

- 17. Cy5 | BroadPharm [broadpharm.com]

- 18. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 19. FluoroFinder [app.fluorofinder.com]

- 20. benchchem.com [benchchem.com]

The Role of the PEG Spacer in Cy5 Fluorescent Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the function and significance of the Polyethylene Glycol (PEG) spacer in Cy5 fluorescent dyes. We will delve into its impact on the physicochemical properties of the dye, supported by quantitative data, and provide detailed experimental protocols for its application in key research areas.

Core Concepts: The Advantage of the PEG Spacer

Cyanine 5 (Cy5) is a widely used far-red fluorescent dye that enables sensitive detection in biological systems with minimal autofluorescence. However, the inherent hydrophobicity of many organic fluorophores, including Cy5, can lead to challenges such as poor solubility in aqueous buffers, aggregation, and non-specific binding to biomolecules and surfaces. The incorporation of a PEG spacer between the Cy5 fluorophore and a reactive moiety for conjugation addresses these issues, significantly enhancing the performance and reliability of Cy5-based probes.[1]

The primary advantages conferred by the PEG spacer are rooted in its unique physicochemical properties:

-

Improved Hydrophilicity and Solubility: PEG is a highly hydrophilic polymer, and its inclusion dramatically increases the overall water solubility of the Cy5 conjugate. This is crucial for preventing aggregation and ensuring efficient use in aqueous biological environments.[1][2]

-

Reduced Non-Specific Binding: The hydrophilic and neutrally charged PEG chain creates a hydration shell that masks the hydrophobic Cy5 core. This effectively minimizes non-specific interactions with proteins and cell membranes, leading to a lower background signal and a higher signal-to-noise ratio in imaging and detection assays.[1]

-

Enhanced Stability and Biocompatibility: PEGylation is a well-established method for improving the in vivo stability of biomolecules by protecting them from enzymatic degradation and reducing immunogenicity. This results in a longer circulation half-life and reduced clearance of PEGylated fluorescent probes in biological systems.[1]

-

Provide Spatial Separation: The PEG linker acts as a spacer, preventing potential steric hindrance between the Cy5 fluorophore and the conjugated biomolecule. This ensures that the functionality of both the dye and the biomolecule are not compromised.[3]

-

Improved Pharmacokinetics and Biodistribution: By increasing the hydrodynamic radius of the probe, PEGylation reduces renal clearance and prolongs circulation time. The length of the PEG chain can be adjusted to optimize these pharmacokinetic properties, allowing for greater accumulation at the target site.[3][4]

Quantitative Data on Cy5-PEG Dyes

The length of the PEG spacer, often denoted by the number of ethylene (B1197577) glycol units (e.g., PEG8) or its molecular weight (e.g., 2kDa, 5kDa), can be tailored to specific applications. Below is a summary of key quantitative data related to Cy5 and its PEGylated derivatives.

Table 1: Spectroscopic Properties of Cy5

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649-650 nm | [5] |

| Emission Maximum (λem) | ~667-670 nm | [5] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [6] |

| Quantum Yield (in aqueous solution) | ~0.27 | [7] |

Table 2: Impact of PEGylation on Cy5 Dye Properties

| Property | Effect of PEGylation | Quantitative Insights | Reference |

| Solubility | Significantly Increased | PEGylated Cy5 dyes are readily soluble in aqueous buffers without the need for organic solvents. | [8] |

| Aggregation | Reduced | The hydrophilic PEG chain prevents the formation of dye aggregates, which can cause fluorescence quenching. | [2] |

| Photostability | Can be Enhanced | While the Cy5 core is susceptible to photobleaching, the local microenvironment created by the PEG chain can influence its stability. The use of antifade reagents is still highly recommended. | [1][5] |

| Pharmacokinetics | Prolonged Half-life | Increasing PEG chain length (e.g., from 2kDa to 30kDa) has been shown to decrease clearance and increase circulation time in vivo. | [1][4] |

| Non-Specific Binding | Decreased | The hydration shell around the PEG spacer minimizes interactions with proteins and cell membranes, leading to lower background signals. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Cy5-PEG dyes.

Conjugation of Cy5-PEG-NHS Ester to an Antibody

This protocol describes the labeling of primary amines (e.g., on lysine (B10760008) residues) of an antibody with an amine-reactive Cy5-PEG N-hydroxysuccinimide (NHS) ester.

Materials:

-

Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)

-

Cy5-PEG-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25 or a spin desalting column with an appropriate molecular weight cutoff)

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-10 mg/mL.

-

Dye Solution Preparation: Allow the vial of Cy5-PEG-NHS ester to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.

-

Conjugation Reaction:

-

Add the reaction buffer to the antibody solution to adjust the pH to 8.3-8.5.

-

Add a 5- to 20-fold molar excess of the dissolved Cy5-PEG-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction: Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step is optional but recommended to stop the reaction and quench any unreacted NHS ester.

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the fractions containing the labeled antibody.

-

Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for the immunofluorescent staining of adherent cultured cells using a Cy5-PEG-conjugated secondary antibody.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 10% normal serum from the host species of the secondary antibody in PBS)

-

Primary antibody

-

Cy5-PEG-conjugated secondary antibody

-

Antifade mounting medium

Procedure:

-

Cell Culture and Fixation:

-

Culture cells on coverslips to the desired confluency.

-

Wash the cells three times with PBS.

-

Fix the cells with fixation solution for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer to its optimal concentration.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the Cy5-PEG-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

-

Visualizations

Experimental Workflow: Antibody Conjugation

Caption: Workflow for labeling antibodies with Cy5-PEG-NHS ester.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

Cy5-PEG labeled probes, such as antibodies or peptides, are often used to target and visualize receptors on the cell surface, like the Epidermal Growth Factor Receptor (EGFR), which is a key player in many cancers.[9][10]

Caption: Simplified EGFR signaling pathway targeted by Cy5-PEG probes.[6][11][12]

References

- 1. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. dovepress.com [dovepress.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 12. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to the Azide Reactivity of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azide (B81097) reactivity of the bifunctional linker, N-(azide-PEG3)-N'-(PEG4-acid)-Cy5. This molecule is a valuable tool in bioconjugation, particularly for the development of targeted therapeutics and imaging agents, most notably in the field of Proteolysis Targeting Chimeras (PROTACs).

Core Reactivity of the Azide Group

The primary reactive moiety of this compound for bioconjugation is the terminal azide group (-N₃). This functional group is highly selective and participates in "click chemistry" reactions, which are known for their high efficiency, mild reaction conditions, and biocompatibility.[1][2] The azide group on this linker can undergo two main types of cycloaddition reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][3][4][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide without the need for a cytotoxic metal catalyst. This makes it particularly suitable for applications in living systems.[1][3][4]

The polyethylene (B3416737) glycol (PEG) spacers (PEG3 and PEG4) in the molecule enhance its aqueous solubility and provide a flexible linker arm, which can be crucial for the biological activity of the resulting conjugate, for instance, in PROTACs where it connects a target protein ligand and an E3 ligase ligand.[6][7] The terminal carboxylic acid (-COOH) provides a secondary point of conjugation, typically with amine-containing molecules, through amide bond formation using activators like EDC or DCC.[8][9] The Cyanine5 (Cy5) fluorophore allows for sensitive detection and quantification of the labeled biomolecules through fluorescence-based techniques.[6][8]

Quantitative Data

Due to the proprietary nature of specific kinetic data for this commercial linker, the following tables provide representative quantitative data for the azide-alkyne cycloaddition reactions and the photophysical properties of the resulting Cy5-labeled conjugates. These values are based on published data for similar molecules and reactions and should be used as a guideline.

Table 1: Representative Kinetic Parameters for Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| CuAAC | Azide | Terminal Alkyne | 10² - 10⁴ | [10] |

| SPAAC | Azide | DBCO | ~1 | [10] |

| SPAAC | Azide | BCN | ~0.1 | [11] |

Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and catalyst used.

Table 2: Photophysical Properties of Cy5 and its Conjugates

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [6][8] |

| Emission Maximum (λem) | ~667 nm | [6][8] |

| Molar Extinction Coefficient (ε) at λex | ~250,000 M⁻¹cm⁻¹ | [6] |

| Fluorescence Quantum Yield (Φ) | 0.2 - 0.3 (conjugate dependent) | [12] |

Experimental Protocols

The following are detailed, generalized protocols for performing CuAAC and SPAAC reactions with an azide-containing molecule like this compound for the labeling of an alkyne-modified protein.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for the conjugation of an alkyne-modified protein with the azide-functionalized Cy5 linker.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

-

Desalting column or dialysis cassette (10 kDa MWCO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of the Cy5-azide linker: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Determine the protein concentration: Measure the absorbance of the alkyne-modified protein solution at 280 nm to determine its concentration.

-

Prepare the catalyst premix: In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Let it stand for a few minutes.

-

Set up the reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein.

-

Add a 5- to 20-fold molar excess of the Cy5-azide linker stock solution. The final DMSO concentration should be below 10%.

-

Add the prepared catalyst premix to the reaction mixture.

-

Initiate the reaction by adding a 20- to 50-fold molar excess of freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted Cy5-azide linker and catalyst components using a desalting spin column or by dialysis against PBS.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a DBCO-modified protein with the azide-functionalized Cy5 linker.

Materials:

-

DBCO-modified protein in PBS, pH 7.4

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette (10 kDa MWCO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of the Cy5-azide linker: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Determine the protein concentration: Measure the absorbance of the DBCO-modified protein solution at 280 nm to determine its concentration.

-

Set up the reaction:

-

In a microcentrifuge tube, add the DBCO-modified antibody.

-

While gently vortexing, add a 5- to 20-fold molar excess of the Cy5-azide linker stock solution. The final DMSO concentration should be below 20%.

-

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted Cy5-azide linker using a desalting spin column or by dialysis against PBS.

Mandatory Visualizations

PROTAC Signaling Pathway

The this compound molecule is frequently used as a linker in the synthesis of PROTACs.[1][3][5][13][14] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[13][15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

- 7. Cy5-PEG3-azide | BroadPharm [broadpharm.com]

- 8. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 9. This compound|COA [dcchemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

- 12. Cy5-PEG5-azide | BroadPharm [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

Activating Carboxylic Acids on N-(azide-PEG3)-N'-(PEG4-acid)-Cy5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carboxylic acid activation of N-(azide-PEG3)-N'-(PEG4-acid)-Cy5, a heterobifunctional linker molecule widely utilized in bioconjugation and drug development. This molecule incorporates a terminal azide (B81097) group for "click chemistry," a Cy5 fluorescent dye for detection, and a carboxylic acid for conjugation to primary amines. The activation of this carboxylic acid is a critical step for its successful application in creating antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced bioconjugates.

Core Principles of Carboxylic Acid Activation

The terminal carboxylic acid on this compound can be covalently linked to primary amine groups present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This is typically achieved through a two-step process involving the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.